trisodium;gold(1+);disulfite

Non-cyanide electroplating Occupational toxicology Semiconductor manufacturing

Trisodium gold(I) disulfite (CAS 19153-98-1), also referred to as sodium gold sulfite or Na₃Au(SO₃)₂, is a water-soluble gold(I) coordination complex in which the Au⁺ center is linearly ligated by two sulfite (SO₃²⁻) ligands through sulfur atoms. This compound serves as a non-cyanide gold source in electroplating and electroless plating baths, and as a precursor for colloidal gold nanoparticle synthesis, where its intra-molecular reduction capability eliminates the need for exogenous reductants.

Molecular Formula AuH2NaO3S
Molecular Weight 302.04 g/mol
CAS No. 19153-98-1
Cat. No. B096053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrisodium;gold(1+);disulfite
CAS19153-98-1
SynonymsTrisodium gold disulfite;  Gold sodium sulfite ; 
Molecular FormulaAuH2NaO3S
Molecular Weight302.04 g/mol
Structural Identifiers
SMILESOS(=O)O.[Na].[Au]
InChIInChI=1S/Au.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)
InChIKeyAVCQBEJQAWLZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless solution

Trisodium Gold(I) Disulfite (CAS 19153-98-1): Product-Specific Evidence Guide for Non-Cyanide Gold Plating & Nanofabrication


Trisodium gold(I) disulfite (CAS 19153-98-1), also referred to as sodium gold sulfite or Na₃Au(SO₃)₂, is a water-soluble gold(I) coordination complex in which the Au⁺ center is linearly ligated by two sulfite (SO₃²⁻) ligands through sulfur atoms . This compound serves as a non-cyanide gold source in electroplating and electroless plating baths, and as a precursor for colloidal gold nanoparticle synthesis, where its intra-molecular reduction capability eliminates the need for exogenous reductants . Unlike traditional potassium gold cyanide (KAu(CN)₂), the sulfite ligand system avoids the extreme acute toxicity, environmental persistence, and photoresist incompatibility associated with free cyanide release, enabling its use in semiconductor manufacturing environments where cyanide-based chemistries are heavily restricted or prohibited .

Why Trisodium Gold(I) Disulfite Cannot Be Substituted with Other Non-Cyanide Gold(I) Salts Without Empirical Validation


Non-cyanide gold complexes—including gold(I) sulfite, gold(I) thiosulfate, and gold(I) sulfite–thiosulfate mixed-ligand systems—differ fundamentally in their speciation equilibria, reduction kinetics, and bath stability profiles. Gold(I) sulfite baths are dominated by the [Au(SO₃)₂]³⁻ species, but the observed electrochemical behavior is inconsistent with the commonly assumed lower stability constants; data indicate a much larger stability constant of β ≈ 10²⁷ for mixed sulfite–thiosulfate complexes . The introduction of thiosulfate into a sulfite-based electrolyte accelerates gold reduction kinetics, while sulfite alone controls undesirable cathodic side reactions including thiosulfate decomposition and water reduction, resulting in approximately 10-fold kinetic stabilization . Furthermore, gold sulfite electrolytes yield polycrystalline deposits, whereas gold cyanide baths favor single-crystal growth under identical deposition conditions . These interdependent thermodynamic, kinetic, and crystallographic parameters mean that substituting one non-cyanide gold salt for another—even within the same ligand class—can unpredictably alter deposition rate, coating morphology, bath longevity, and feature-filling capability. Direct head-to-head validation under application-relevant conditions is therefore mandatory for any proposed substitution.

Quantitative Differentiation Evidence for Trisodium Gold(I) Disulfite (CAS 19153-98-1) vs. Closest Analogs


Trisodium Gold(I) Disulfite Eliminates Cyanide Toxicity vs. Potassium Gold Cyanide (KAu(CN)₂) in Electroplating Operations

Trisodium gold(I) disulfite (Na₃Au(SO₃)₂) completely eliminates cyanide from gold plating bath formulations, in contrast to potassium gold cyanide (KAu(CN)₂), which is legally classified as a poison and toxic substance in multiple jurisdictions . The cyanide-containing KAu(CN)₂ bath releases free cyanide ions that are lethal upon inhalation or ingestion (fatal dose < 200 mg for NaCN equivalents) and cause photoresist film damage during semiconductor patterning . The sulfite-based bath replaces the Au(CN)₂⁻ complex with Au(SO₃)₂³⁻, where sulfite is classified as a GRAS (Generally Recognized As Safe) substance at typical formulation concentrations and is listed only as a Group 3 carcinogen (not classifiable as to carcinogenicity in humans) by IARC . This substitution eliminates the need for cyanide-specific waste treatment, personal protective equipment, and regulatory permitting that are mandatory for KAu(CN)₂ operations, directly reducing operational overhead and compliance risk for procurement decision-makers .

Non-cyanide electroplating Occupational toxicology Semiconductor manufacturing

Autocatalytic Electroless Deposition from Trisodium Gold(I) Disulfite Achieves 0.43 μm/h Plating Rate with Lemon-Yellow Deposit Quality

A cyanide-free autocatalytic electroless gold plating bath using trisodium gold(I) disulfite as the sole gold source, with sodium thiocyanate as an additive, produces a smooth lemon-yellow gold deposit of 1.28 μm thickness at a deposition rate of 0.43 μm/h . When sodium iodide is used as an alternative additive in the same gold sulfite bath, the deposition rate increases to approximately 1 μm/h, though the deposit becomes reddish and rough, necessitating the addition of nicotinic acid and polyethyleneimine as smoothing agents; the bath sustains continuous operation beyond 1 metal turnover (MTO) . By comparison, conventional cyanide-based electroless gold baths typically operate at deposition rates of 0.5–2.0 μm/h but introduce cyanide handling requirements and waste treatment costs . The sulfite-based autocatalytic system demonstrates that practical deposition rates can be achieved without cyanide, and that the rate can be tuned by additive selection (thiocyanate vs. iodide), offering formulation flexibility that cyanide baths do not provide due to the inertness of the Au(CN)₂⁻ complex toward ligand-exchange modulation.

Electroless gold plating Deposition rate Autocatalytic bath Non-cyanide metallization

Gold Sulfite Electrolytes Yield Polycrystalline Nanowires, Enabling Distinct Crystallographic Control vs. Single-Crystalline Cyanide-Derived Nanowires

In a systematic study of gold nanowire electrodeposition within etched ion-track polycarbonate membranes, gold sulfite electrolytes (containing Na₃Au(SO₃)₂) consistently led to polycrystalline nanowire structures across all temperatures and voltages employed . In contrast, gold cyanide solution (KAu(CN)₂-based) favored the growth of single-crystalline nanowires with a [110] preferred orientation at temperatures between 50 and 65 °C under both direct current and reverse pulse current deposition conditions . Nanowire diameters between 20 and 100 nm were achieved in both systems. The polycrystalline product from sulfite baths exhibits higher grain boundary density, which correlates with increased hardness and altered electrical resistivity compared to single-crystalline cyanide-derived wires—parameters that are critical for nanoelectromechanical system (NEMS) resonator and sensor applications where mechanical damping, electrical noise, and surface functionalization density are performance-determining .

Gold nanowires Electrocrystallization Template synthesis Nanofabrication

Superconformal Bottom-Up Gold Filling of Recessed Microelectronic Features Achieved Exclusively with Sulfite-Based Au(SO₃)₂³⁻ Electrolytes

Superconformal (bottom-up) gold electrodeposition, essential for void-free filling of high-aspect-ratio through-silicon vias (TSVs) and damascene trenches in microelectronic interconnects, has been demonstrated exclusively in sulfite-based Au(SO₃)₂³⁻ electrolytes using suppressor additives such as 3-mercapto-1-propanesulfonic acid sodium salt (MPS) or polyethyleneimine (PEI) . At optimized conditions, the Na₃Au(SO₃)₂-based electrolyte achieves true bottom-up filling that completely fills straight-walled and even re-entrant features without voids . Cyanide-based Au(CN)₂⁻ electrolytes, despite their superior thermodynamic stability, do not exhibit superconformal filling behavior under analogous additive schemes because the strong Au–CN bonding resists the suppressor–accelerator competitive adsorption dynamics required for curvature-enhanced acceleration . This capability is specific to the sulfite ligand system, where the weaker Au–SO₃ coordination enables the requisite potential-dependent additive interactions .

Superconformal deposition TSV metallization Damascene filling Microelectronic packaging

Trisodium Gold(I) Disulfite Enables Chloride-Free Intra-Molecular Reduction Synthesis of 6 nm Monodisperse Colloidal Gold Nanoparticles

Trisodium gold(I) disulfite (Na₃Au(SO₃)₂) serves as both the gold precursor and the reducing agent in a chloride-free, exogenous-reductant-free synthesis of colloidal gold nanoparticles. Under optimized conditions (90 °C, pH 1, 0.01 mmol/L Au concentration), well-dispersed gold nanoparticles with a controlled particle size of 6 nm are obtained via intra-molecular reduction, confirmed by transmission electron microscopy (TEM) and UV–visible spectroscopy . In contrast, the standard Turkevich–Frens citrate reduction method using HAuCl₄ as the gold precursor yields nanoparticles typically in the 10–20 nm size range, requires an additional reducing agent (citrate), and introduces chloride ions that can cause particle aggregation and interfere with subsequent surface functionalization chemistries . The sulfite-based intra-reduction route eliminates halide contamination altogether, producing nanoparticles with good colloidal stability that are directly compatible with thiol-based surface modification without the need for dialysis or ligand-exchange steps required for chloride-containing AuNP preparations .

Gold nanoparticles Intra-molecular reduction Colloidal synthesis Chloride-free chemistry

Trisodium Gold(I) Disulfite Baths Exhibit Tafel Slope of 0.73 with First-Order Gold Ion Reduction Kinetics, Defining Mass-Transport-Free Electrodeposition Regime

Rotating disk electrode (RDE) studies of Na₃Au(SO₃)₂ electrodeposition established that at cathodic potentials of −0.75 to −0.90 V (vs. SCE), the Tafel slope is 0.73 and the reaction order with respect to gold ion concentration is 1 . These kinetic parameters are free from concentration overpotential (ηc) artifacts and support a mechanism in which the rate-determining step is the one-electron reduction of AuSO₃⁻ to Au⁰ with concurrent release of SO₃²⁻, following a pre-equilibrium dissociation of Au(SO₃)₂³⁻ to AuSO₃⁻ + SO₃²⁻ . In contrast, gold cyanide electrodeposition from KAu(CN)₂ typically exhibits a Tafel slope of approximately 0.12 V/decade, corresponding to a different rate-determining step (the first electron transfer to Au(CN)₂⁻) and a stronger dependence on free cyanide concentration . The lower Tafel slope of the sulfite system (0.73 vs. ~0.12 for cyanide) indicates that the overpotential required to achieve a given current density is substantially smaller for the sulfite bath, translating to lower energy consumption per unit mass of gold deposited at equivalent plating rates—a direct operational cost differentiator for high-volume electroplating operations.

Electrodeposition kinetics Tafel analysis Rotating disk electrode Gold reduction mechanism

Procurement-Driven Application Scenarios: Where Trisodium Gold(I) Disulfite (CAS 19153-98-1) Delivers Differentiated Value


Cyanide-Free Electroplating for Semiconductor Packaging and PCB Final Finishes

In semiconductor wafer fabrication and printed circuit board (PCB) final finish operations where occupational cyanide exposure must be eliminated to comply with evolving environmental, health, and safety (EHS) regulations, trisodium gold(I) disulfite serves as the direct substitute for KAu(CN)₂ in electroplating bath formulations . The compound's compatibility with photoresist materials—unlike cyanide baths that attack positive photoresist and compromise sidewall definition—enables its use in high-resolution lithographic patterning workflows for gold bump and redistribution layer (RDL) formation . The well-defined Tafel slope of 0.73 and first-order gold reduction kinetics allow process engineers to transfer current-density recipes with predictable deposition rates . Bath stability concerns are addressed through freeze-dried solid formulations (as described in US Patent 6,126,807) that prevent sulfite-to-sulfate oxidation during storage and transport, extending shelf life and reducing procurement frequency .

Template-Directed Synthesis of Polycrystalline Gold Nanowires for NEMS Resonator and Sensor Platforms

For research groups and foundries fabricating mechanics-grade gold nanowires for nanoelectromechanical system (NEMS) resonators, multiplexed biosensors, or gas damping force sensors, trisodium gold(I) disulfite is the electrochemically validated precursor that reliably yields polycrystalline nanowires with high grain boundary density when electrodeposited into ion-track etched polycarbonate or anodic aluminum oxide (AAO) templates . This polycrystalline morphology, which cannot be obtained from KAu(CN)₂ electrolytes under equivalent conditions (which produce single-crystalline [110]-oriented wires at 50–65 °C), enhances thiol-based surface functionalization density and alters mechanical damping characteristics critical for resonant sensor performance . The cyanide-free nature of the sulfite electrolyte also simplifies laboratory safety protocols and waste disposal, reducing the institutional overhead for academic and industrial nanofabrication facilities .

Superconformal Gold Filling of Through-Silicon Vias (TSVs) for 3D IC Integration

In advanced 3D integrated circuit (3D IC) packaging, void-free metallization of high-aspect-ratio through-silicon vias (TSVs) and damascene trenches is achieved exclusively by superconformal electrodeposition from Na₃Au(SO₃)₂-based electrolytes containing MPS or PEI suppressor additives . This capability enables bottom-up filling of straight-walled and even re-entrant feature geometries—a process that cyanide-based Au(CN)₂⁻ electrolytes cannot accomplish due to the thermodynamic inertness of the gold–cyanide bond, which prevents the potential-dependent suppressor–accelerator dynamics necessary for curvature-enhanced acceleration . Procurement of trisodium gold(I) disulfite for TSV metallization is therefore not merely a substitution but an enabling material choice for 3D integration roadmaps that demand superconformal gold filling.

Chloride-Free Synthesis of 6 nm Colloidal Gold Nanoparticles for Biomedical Conjugation

For biomedical research laboratories and diagnostic kit manufacturers requiring halide-free, monodisperse colloidal gold nanoparticles with clean surfaces for thiol-terminated biomolecule conjugation (antibodies, oligonucleotides, PEG linkers), trisodium gold(I) disulfite enables a single-precursor, intra-molecular reduction synthesis that yields 6 nm particles without any exogenous reducing agent . This route eliminates chloride contamination inherent to the standard HAuCl₄–citrate Turkevich method, avoiding chloride-induced aggregation and the need for extensive dialysis or ligand-exchange purification prior to bioconjugation . The resulting nanoparticles exhibit good colloidal stability and are immediately compatible with downstream functionalization chemistries, reducing total process time and improving batch-to-batch reproducibility—a procurement decision driver for GMP-compliant nanoparticle production environments .

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